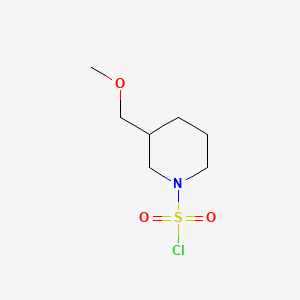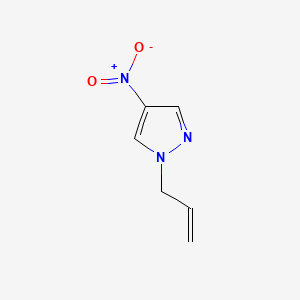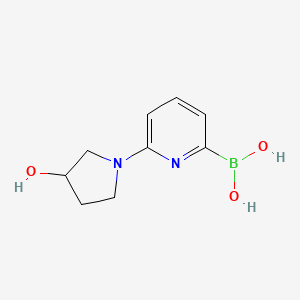
5-Chloro-3'-methylbiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3’-methylbiphenyl-3-carboxylic acid is a chemical compound with the CAS Number: 1242336-68-0. Its molecular formula is C14H11ClO2 and it has a molecular weight of 246.69 . The compound is also known by its IUPAC name, 5-chloro-3’-methyl [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid consists of two benzene rings connected by a single bond (biphenyl structure), with a chlorine atom attached to one of the rings and a methyl group attached to the other . There is also a carboxylic acid group attached to one of the rings .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.69 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis Applications
Pesticide Synthesis
A key intermediate in the synthesis of the pesticide Indoxacarb, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, is synthesized using 5-Chloro-3'-methylbiphenyl-3-carboxylic acid as a precursor. This process is significant for industrial production due to its cost-effectiveness and higher yield efficiency (Li-Xia Jing, 2012).
Heterocyclic Compound Synthesis
Methyl 5-chloro-2,1-benzisoxazole-3-carboxylates, synthesized using 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, are crucial for creating heterocyclic products which are structurally significant for various chemical applications. The process involves elemental and spectral analyses for structural assignments (T. J. McCord et al., 1979).
Thermodynamic and Solubility Studies
- Solubility and Thermodynamic Properties: The solubility of derivatives of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid in various organic solvents and their thermodynamic properties, such as enthalpies and entropies of mixing, are studied. This research is vital for understanding the physical and chemical behavior of these compounds in different environments (I. Sobechko et al., 2019).
Organic Synthesis and Reaction Studies
- Synthetic Methodology Development: The development of efficient synthetic methodologies using 5-Chloro-3'-methylbiphenyl-3-carboxylic acid derivatives, which are intermediates in the production of biologically active compounds, is an area of active research. These studies are crucial for advancing organic synthesis techniques (Tu Yuanbiao et al., 2016).
Biomedical Research
- Antimicrobial Activity: Novel compounds synthesized from 5-Chloro-3'-methylbiphenyl-3-carboxylic acid derivatives have shown promising results in antimycobacterial activity, especially against Mycobacterium tuberculosis. This research contributes to the development of new treatments for tuberculosis (Sandeep Kumar Marvadi et al., 2020).
Environmental and Analytical Applications
- Pesticide Detection: Heterobifunctional reagents synthesized using derivatives of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid are employed for producing antibodies against various organophosphate pesticides. This application is crucial in environmental monitoring and pesticide detection (W. ten Hoeve et al., 1997).
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZCCQASYVBQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681842 |
Source


|
| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242336-68-0 |
Source


|
| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)







![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)

